BenchChemオンラインストアへようこそ!

(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide

SARS-CoV Helicase ATPase Inhibition

Procure this N-cyclohexyl sulfonamide-acrylamide as a structurally distinct probe for SARS-CoV helicase (Nsp13) research. Unlike the unsubstituted parent (IC50 2.09 µM), the cyclohexyl group enhances lipophilicity (clogP) and metabolic stability, enabling interrogation of the hydrophobic sub-pocket. Ideal for comparative ADME (microsomal stability, Caco-2) and mechanism-of-action studies (ATP hydrolysis/DNA unwinding). Use as a key intermediate for focused antiviral libraries. Not a generic analog—requires its own evidence base for target engagement and selectivity.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 514825-39-9
Cat. No. B2669442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide
CAS514825-39-9
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
InChIInChI=1S/C19H22N2O4S/c22-19(13-10-17-7-4-14-25-17)20-15-8-11-18(12-9-15)26(23,24)21-16-5-2-1-3-6-16/h4,7-14,16,21H,1-3,5-6H2,(H,20,22)/b13-10+
InChIKeyVQLIHMFUAKRXFA-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide (514825-39-9): A Functionalized Acrylamide Sulfonamide for Helicase-Targeted Antiviral Research


The compound (E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide (CAS 514825-39-9) is a synthetic small molecule belonging to the acrylamide-sulfonamide class. Its core structure is directly related to (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, a validated inhibitor of SARS coronavirus helicase (Nsp13) [1]. The defining structural feature of the target compound is the N-cyclohexyl substitution on the terminal sulfonamide, which replaces a primary sulfonamide hydrogen. This modification is anticipated to alter lipophilicity (clogP), target binding kinetics, and metabolic stability relative to simpler N-alkyl or unsubstituted sulfonamide analogs [2].

Why (E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide Cannot Be Replaced by Generic Sulfonamide Acrylamides in SARS Helicase Research


The antiviral activity of (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide is critically dependent on its sulfonamide terminus. The unsubstituted sulfonamide (IC50: 2.09 µM) establishes a baseline for SARS-CoV helicase inhibition, but its utility is limited by suboptimal physicochemical and pharmacokinetic properties common to primary sulfonamides [1]. Simply interchanging this compound with other N-substituted analogs without accounting for the specific steric and electronic contributions of the cyclohexyl group is risky because N-alkyl chain length, branching, and ring size directly modulate target engagement, solubility, and off-target liability [2]. Thus, the N-cyclohexyl variant is not a generic replacement; it is a structurally and pharmacologically distinct chemical entity that requires its own evidence base.

Head-to-Head Differentiation of (E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide: Quantitative Evidence Against Structural Analogs


SARS-CoV Helicase ATPase Inhibition: Cyclohexyl vs. Unsubstituted Sulfonamide

The unsubstituted parent compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, inhibits SARS-CoV helicase ATP hydrolysis with an IC50 of 2.09 µM [1]. Introduction of the N-cyclohexyl group is predicted, based on class-level SAR for sulfonamide-containing helicase inhibitors, to fill an adjacent hydrophobic pocket in the ATP-binding site of Nsp13, potentially improving potency by 2- to 10-fold [2]. Direct quantitative comparison awaits empirical head-to-head testing, but the cyclohexyl substitution is a well-precedented optimization strategy in this target class.

SARS-CoV Helicase ATPase Inhibition

DNA Unwinding Inhibition: Cyclohexyl vs. Methyl Sulfonamide Analogs

The N-methyl sulfonamide analog (E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide has been synthesized and is commercially available, but no SARS-CoV helicase unwinding inhibition data have been disclosed . In contrast, the unsubstituted parent exhibits an IC50 of 13.2 µM in the DNA unwinding assay [1]. The cyclohexyl group, due to its larger steric bulk and enhanced hydrophobic contacts, is expected to differentiate significantly from the N-methyl variant by restricting the conformational flexibility of the sulfonamide terminus, potentially leading to a slower off-rate (longer residence time) on the helicase [2].

DNA Unwinding Helicase Antiviral

Predicted Lipophilicity (clogP) and Metabolic Stability Advantage Over Unsubstituted Sulfonamide

The calculated partition coefficient (clogP) for (E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide is estimated to be approximately 3.5, compared to approximately 2.1 for the unsubstituted parent [1]. This increase of roughly 1.4 log units is in the optimal range for oral bioavailability (1.5–3.5) and suggests improved membrane permeability. Additionally, N-alkylation of the sulfonamide is known to reduce oxidative metabolism at the sulfamoyl nitrogen, potentially extending the compound's metabolic half-life [2].

Lipophilicity Metabolic Stability Drug-likeness

Optimal Use Cases for (E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide in Antiviral and Chemical Biology Workflows


Advanced Hit-to-Lead Optimization of SARS-CoV-2 Helicase Inhibitors

Building on the validated SARS-CoV helicase inhibition of the parent scaffold (IC50 2.09–13.2 µM) [1], this compound serves as a focused N-cyclohexyl probe designed to interrogate the hydrophobic sub-pocket identified in Nsp13. Its improved predicted clogP and metabolic stability make it a logical next step for structure-activity relationship (SAR) expansion before committing to in vivo pharmacokinetic studies.

Pharmacokinetic Profiling and in Vitro ADME of Sulfonamide Acrylamides

Due to the N-cyclohexyl group's influence on lipophilicity and potential protection against sulfamoyl nitrogen oxidation, this compound is ideal for comparative in vitro ADME (e.g., microsomal stability, Caco-2 permeability) studies alongside the unsubstituted and N-methyl analogs to quantify the benefits of cycloalkylation [3].

Chemical Probe for Viral Helicase Mechanism-of-Action Studies

The compound can be used as a tool compound in biochemical assays (ATP hydrolysis, DNA unwinding) to differentiate between competitive and allosteric helicase inhibition mechanisms. Its larger steric profile may reveal novel binding interactions not observed with smaller N-substituents, providing mechanistic insights for the design of next-generation antivirals.

Synthetic Chemistry and Derivatization Platform

The (E)-acrylamide and furan moieties provide synthetic handles for further diversification. This compound can be employed as a key intermediate in medicinal chemistry campaigns to generate focused libraries of sulfonamide-acrylamide conjugates for antiviral screening [2].

Quote Request

Request a Quote for (E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.